molecular formula C21H14ClN B13896206 1-Chloro-3,4-diphenylisoquinoline

1-Chloro-3,4-diphenylisoquinoline

Cat. No.: B13896206
M. Wt: 315.8 g/mol
InChI Key: UDMBVAHJIGWSDY-UHFFFAOYSA-N
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Description

1-Chloro-3,4-diphenylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that play a significant role in various chemical and biological processes. The presence of a chlorine atom and two phenyl groups attached to the isoquinoline core makes this compound a compound of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,4-diphenylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylidenehydrazines with internal alkynes in the presence of a rhodium catalyst can yield isoquinoline derivatives . Another method involves the use of carbonyl compounds and hydrazine hydrate in ethanol and glacial acetic acid, followed by heating with a reflux condenser .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic methodologies. These methods often employ metal-catalyzed reactions and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as recyclable catalysts and environmentally friendly solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,4-diphenylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

1-Chloro-3,4-diphenylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3,4-diphenylisoquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the isoquinoline core .

Comparison with Similar Compounds

  • 1-Methyl-3,4-diphenylisoquinoline
  • 6-Chloro-1-methyl-3,4-diphenylisoquinoline
  • 1-Methyl-3,4-diphenylbenzo[h]isoquinoline

Comparison: 1-Chloro-3,4-diphenylisoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its methylated counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The presence of the chlorine atom can also enhance its stability and resistance to metabolic degradation .

Properties

IUPAC Name

1-chloro-3,4-diphenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBVAHJIGWSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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